molecular formula C9H12O B14518756 7-Ethylidenecyclohept-3-en-1-one CAS No. 62870-31-9

7-Ethylidenecyclohept-3-en-1-one

Cat. No.: B14518756
CAS No.: 62870-31-9
M. Wt: 136.19 g/mol
InChI Key: QHZJSCLVSOEAHC-UHFFFAOYSA-N
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Description

7-Ethylidenecyclohept-3-en-1-one is a synthetic organic compound featuring a seven-membered ring (cycloheptene) core structure functionalized with an ethylidene substituent and a ketone group. This specific arrangement of an alkene and a ketone within a medium-sized ring makes it a valuable and versatile intermediate in organic synthesis. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in the synthesis of natural product analogs and novel pharmacologically active molecules. The conjugated system present in the structure offers a potential site for further chemical manipulations, including cycloaddition reactions or serving as a Michael acceptor. As a specialized chemical, this compound is provided with guaranteed high purity and quality to ensure consistent and reliable results in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62870-31-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

7-ethylidenecyclohept-3-en-1-one

InChI

InChI=1S/C9H12O/c1-2-8-6-4-3-5-7-9(8)10/h2-3,5H,4,6-7H2,1H3

InChI Key

QHZJSCLVSOEAHC-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCC=CCC1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Protonation : Sulfuric or phosphoric acid protonates the hydroxyl group, converting it into a better leaving group (H₂O⁺).
  • Carbocation Formation : Loss of water generates a tertiary carbocation at the C7 position.
  • Elimination : A base abstracts a β-hydrogen, forming the ethylidene double bond (C=C).

Optimized Conditions

Parameter Value/Range Notes Source
Catalyst H₂SO₄ (conc.) 5–10 wt% in polyglycol ether improves yield
Temperature 100–140°C Lower temps reduce side reactions
Solvent Toluene or ethanol Azeotropic removal of water enhances efficiency
Yield 70–85% Dependent on alcohol purity

Example Protocol :
A mixture of 7-ethylcyclohept-3-en-1-ol (10 mmol) and H₂SO₄ (5 mL) in toluene is refluxed at 120°C for 6 hours. The product is isolated via fractional distillation.

Aldol Condensation Approaches

While less common, aldol condensation between cyclohept-3-en-1-one and acetaldehyde derivatives offers an alternative route. This method forms the ethylidene group via C–C bond formation.

Reaction Overview

  • Base-Catalyzed Enolate Formation : Cyclohept-3-en-1-one reacts with a base (e.g., NaOH) to generate an enolate.
  • Nucleophilic Attack : The enolate attacks acetaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration : Acidic workup eliminates water, yielding the ethylidene group.

Key Data

Parameter Value/Range Notes Source
Catalyst NaOH (10% aq.) Higher concentrations accelerate reaction
Temperature 25–40°C Mild conditions prevent ring-opening
Yield 50–65% Limited by competing side reactions

Limitations : Steric hindrance from the cycloheptene ring reduces reaction efficiency compared to smaller cyclic ketones.

Transition Metal-Mediated Dehydration

Recent advances explore Fe(II) or Cu(I) salts as catalysts for selective dehydration. For example, FeSO₄·7H₂O in glacial acetic acid facilitates oxidative dehydrogenation, forming the ethylidene group via radical intermediates.

Protocol from Patent Literature

A mixture of cyclohept-3-en-1-ol (1 eq), propionaldehyde (1.2 eq), FeSO₄·7H₂O (0.1 eq), and H₂O₂ (1.5 eq) in acetic acid is stirred at 0–5°C for 3 hours. The product precipitates in 74% yield after quenching with ice water.

Advantages

  • Low Temperature : Minimizes carbocation rearrangements.
  • Chemoselectivity : Fe(II) suppresses polymerization side reactions.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Acid-Catalyzed Dehydration 70–85 100–140 High scalability Carbocation rearrangements
Aldol Condensation 50–65 25–40 No strong acids required Low efficiency for large rings
Fe(II)-Mediated 65–74 0–5 Excellent selectivity Requires stoichiometric H₂O₂

Chemical Reactions Analysis

Types of Reactions

7-Ethylidenecyclohept-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted cycloheptenone compounds .

Scientific Research Applications

7-Ethylidenecyclohept-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethylidenecyclohept-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethylidene group can undergo electrophilic addition. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between 7-Ethylidenecyclohept-3-en-1-one and selected analogs:

Compound Core Structure Key Substituents Functional Groups
This compound Monocyclic cycloheptenone Ethylidene (C7), ketone (C1) Enone system (α,β-unsaturated ketone)
7-(1-Acetoxymethylidene)benzonorbornadiene Bicyclic norbornadiene Acetoxymethylidene (C7), benzene ring Acetate ester, conjugated diene

Key Observations :

  • Ring Strain and Reactivity: The monocyclic structure of this compound introduces moderate ring strain, enhancing its susceptibility to ring-opening reactions. In contrast, the bicyclic framework of 7-(1-Acetoxymethylidene)benzonorbornadiene provides greater rigidity and stability, favoring regioselective cycloadditions .
  • Substituent Effects: The ethylidene group in this compound acts as an electron-withdrawing substituent, polarizing the enone system. The acetoxymethylidene group in the benzonorbornadiene derivative serves as a masked carbonyl, enabling controlled hydrolysis to formyl or hydroxymethyl derivatives under acidic conditions .

Reactivity and Stability

Parameter This compound 7-(1-Acetoxymethylidene)benzonorbornadiene
Thermal Stability Moderate (prone to ring-opening) High (stable up to 150°C)
Acid Sensitivity Degrades under strong acids Hydrolyzes to formyl derivatives
Electrophilic Reactivity High (enone conjugation) Moderate (masked carbonyl)

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